2-Bromo-1-(oxan-3-yl)propan-1-one
CAS No.: 1187468-63-8
Cat. No.: VC4072514
Molecular Formula: C8H13BrO2
Molecular Weight: 221.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187468-63-8 |
|---|---|
| Molecular Formula | C8H13BrO2 |
| Molecular Weight | 221.09 |
| IUPAC Name | 2-bromo-1-(oxan-3-yl)propan-1-one |
| Standard InChI | InChI=1S/C8H13BrO2/c1-6(9)8(10)7-3-2-4-11-5-7/h6-7H,2-5H2,1H3 |
| Standard InChI Key | VMDXSAVAQCTULN-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1CCCOC1)Br |
| Canonical SMILES | CC(C(=O)C1CCCOC1)Br |
Introduction
2-Bromo-1-(oxan-3-yl)propan-1-one is an organobromine compound with the molecular formula . It is structurally characterized by a brominated propane backbone attached to a tetrahydro-2H-pyran (oxane) ring at the third position. This compound is also referred to by its IUPAC name, 2-bromo-1-(tetrahydro-2H-pyran-3-yl)propan-1-one, and has applications in organic synthesis and pharmaceutical research.
Synthesis
The synthesis of 2-Bromo-1-(oxan-3-yl)propan-1-one typically involves bromination of a precursor compound containing the oxane ring. A common method includes:
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Starting with a propanone derivative containing the oxane ring.
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Reacting with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
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The reaction is conducted in an organic solvent, often under mild heating, to achieve selective bromination at the desired position.
Applications
This compound serves as an intermediate in various chemical syntheses:
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Pharmaceutical Research: It is used to create derivatives with potential biological activity.
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Organic Synthesis: The bromine atom acts as a leaving group, enabling nucleophilic substitution reactions to form more complex molecules.
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Material Science: Its functional groups allow for modifications in polymer chemistry.
Safety and Handling
As with most organobromine compounds, proper precautions are necessary:
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Hazards: Potential irritant to skin and eyes; may be harmful if inhaled or ingested.
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Storage: Store in a cool, dry place away from light and moisture.
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Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats are recommended during handling.
Table 2: Safety Data
| Parameter | Details |
|---|---|
| Flash Point | Not available |
| Toxicity | Moderate |
| Handling Precautions | Use in well-ventilated areas |
Analytical Data
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy: Proton () and Carbon () NMR confirm the presence of the oxane ring and brominated propane chain.
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Mass Spectrometry (MS): Provides molecular ion peaks corresponding to .
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Infrared Spectroscopy (IR): Identifies functional groups such as ketones () and ethers ().
Table 3: Spectroscopic Features
| Technique | Key Findings |
|---|---|
| IR Spectroscopy | Strong stretch near 1700 cm |
| NMR () | Signals for oxane protons (~3–4 ppm) |
| MS | M+ peak at 221 m/z |
Research Implications
The unique structure of 2-Bromo-1-(oxan-3-yl)propan-1-one makes it a versatile building block for:
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Synthesizing heterocyclic compounds.
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Developing pharmaceutical agents targeting specific biological pathways.
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Studying reaction mechanisms involving brominated intermediates.
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